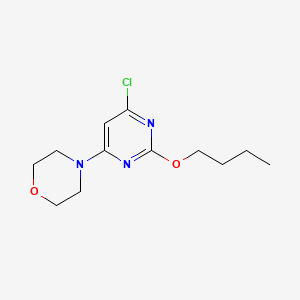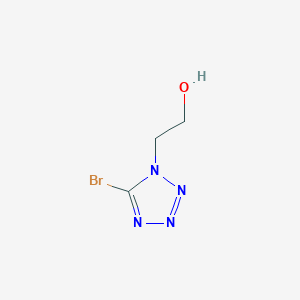
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is a heterocyclic compound that features a pyrimidine ring substituted with butoxy, chloro, and morpholinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine typically involves the reaction of 4-chloro-6-(morpholin-4-yl)pyrimidine with n-butyl alcohol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation and reduction: The compound can participate in redox reactions, potentially altering the oxidation state of the substituents.
Hydrolysis: The butoxy group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation and reduction: Formation of oxidized or reduced derivatives with altered electronic properties.
Hydrolysis: Formation of pyrimidine derivatives with hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as DNA and proteins.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s substituents can modulate its binding affinity and specificity, influencing its biological activity. For example, the morpholinyl group may enhance the compound’s solubility and facilitate its interaction with hydrophilic targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-6-(morpholin-4-yl)pyrimidine: Lacks the butoxy group, which may affect its solubility and reactivity.
2-n-Butoxy-4-chloro-5-(morpholin-4-yl)pyrimidine: Similar structure but with different substitution patterns, potentially leading to varied biological activities.
Uniqueness
4-(2-Butoxy-6-chloropyrimidin-4-yl)morpholine is unique due to its specific combination of substituents, which can confer distinct physicochemical properties and biological activities. The presence of the butoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.
Eigenschaften
Molekularformel |
C12H18ClN3O2 |
|---|---|
Molekulargewicht |
271.74 g/mol |
IUPAC-Name |
4-(2-butoxy-6-chloropyrimidin-4-yl)morpholine |
InChI |
InChI=1S/C12H18ClN3O2/c1-2-3-6-18-12-14-10(13)9-11(15-12)16-4-7-17-8-5-16/h9H,2-8H2,1H3 |
InChI-Schlüssel |
FEBPMHLKIHWNRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=NC(=CC(=N1)Cl)N2CCOCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(4,5-Dihydro-1H-imidazol-2-yl)ethyl]piperidine](/img/structure/B8389494.png)


![2-[(3-Oxo-1,2,3,4-tetrahydroquinoxalin-6-yl)carbonyl]benzoic acid](/img/structure/B8389524.png)









